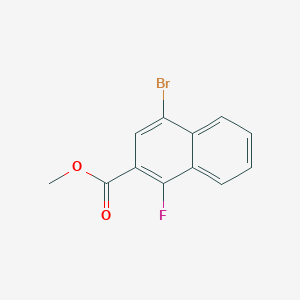

Methyl 4-bromo-1-fluoro-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8BrFO2 |

|---|---|

Molecular Weight |

283.09 g/mol |

IUPAC Name |

methyl 4-bromo-1-fluoronaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H8BrFO2/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6H,1H3 |

InChI Key |

CFCIFCLUGJLRFE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Methyl 4 Bromo 1 Fluoro 2 Naphthoate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways and identifies key chemical transformations.

The primary disconnections for Methyl 4-bromo-1-fluoro-2-naphthoate involve the ester and the two halogen substituents.

Ester Moiety Disconnection: The methyl ester group is most logically disconnected via a functional group interconversion (FGI). This involves the retrosynthetic transformation of the ester back to its corresponding carboxylic acid, suggesting that 4-bromo-1-fluoro-2-naphthoic acid is a direct precursor. This acid can be readily esterified with methanol (B129727) under acidic conditions in a final synthetic step.

Halogen Substituent Disconnections:

C-Br Bond: The bromine atom at the C4 position can be disconnected through an electrophilic aromatic substitution (SEAr) pathway. This retrosynthetic step removes the bromine, leading to the key precursor Methyl 1-fluoro-2-naphthoate . The feasibility of the forward reaction—the selective bromination at C4—is critical. The directing effects of the existing fluorine at C1 and the methoxycarbonyl group at C2 must strongly favor substitution at the C4 position over all other available sites.

C-F Bond: The fluorine atom at C1 is generally introduced early in the synthesis as it is more difficult to install selectively compared to bromine. Therefore, the disconnection of the C-F bond is less synthetically viable in a late-stage step. The analysis proceeds by assuming the fluorine is present in the foundational building block.

This strategic analysis points towards a synthetic sequence beginning with a 1-fluoro-2-substituted naphthalene (B1677914) precursor, followed by regioselective bromination at the C4 position.

Based on the retrosynthetic analysis, the synthesis hinges on the availability and preparation of key precursors. The primary building block identified is Methyl 1-fluoro-2-naphthoate or its corresponding carboxylic acid.

Further deconstruction of this key intermediate could lead to simpler starting materials such as 1-fluoronaphthalene . The synthesis of Methyl 1-fluoro-2-naphthoate could then be envisioned through a sequence involving C2-carboxylation. Various methods for preparing substituted naphthoic acids from simpler naphthalene cores have been developed, including Friedel-Crafts acylation followed by oxidation. cdnsciencepub.com

The proposed synthetic pathway can be summarized as follows:

Preparation of the Naphthalene Core: Synthesis of Methyl 1-fluoro-2-naphthoate from a suitable starting material like 1-fluoronaphthalene.

Regioselective Bromination: Introduction of a bromine atom at the C4 position of Methyl 1-fluoro-2-naphthoate.

Esterification Techniques for Methyl 2-Naphthoate Formation

The formation of the methyl ester is a fundamental step in the synthesis of the target molecule. Several methods can be employed, with Fischer esterification being the most traditional, while other pathways offer milder conditions or alternative reactivity.

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, and the water formed during the reaction can be removed.

For the synthesis of methyl 4-bromo-1-fluoro-2-naphthoate, the corresponding 4-bromo-1-fluoro-2-naphthoic acid would be the starting material. A typical procedure involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. operachem.com

Table 3: Optimized Conditions for Fischer Esterification of a Substituted 2-Naphthoic Acid

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-Bromo-2-naphthoic acid | Methanol | Conc. H₂SO₄ | Reflux | 12-16 | ~100 chemicalbook.com |

While Fischer esterification is effective, alternative methods can be advantageous, particularly for substrates that are sensitive to strong acids or high temperatures.

Transesterification: This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, if a different ester of 4-bromo-1-fluoro-2-naphthoic acid were available, it could be converted to the methyl ester by refluxing in methanol with a catalytic amount of acid or a base like sodium methoxide (B1231860).

Acid Chloride Route: A highly effective and often high-yielding method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with the alcohol. The acid chloride can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with methanol is typically rapid and proceeds at or below room temperature, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net

Table 4: Comparison of Alternative Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Transesterification | Ester, Methanol, Acid or Base Catalyst | Reflux | Can be used to change the ester group. | Requires an existing ester. |

| Acid Chloride Route | Carboxylic Acid, SOCl₂ or (COCl)₂, Methanol, Base | Room Temperature or below | High yields, mild conditions for the final step. | Requires an additional step to form the acid chloride; reagents are moisture-sensitive. |

Integrated Multi-Step Synthesis of Methyl 4-bromo-1-fluoro-2-naphthoate

The complete synthesis of Methyl 4-bromo-1-fluoro-2-naphthoate requires a carefully planned sequence of reactions. A plausible synthetic route could start from a readily available naphthalene derivative, such as 2-naphthoic acid. The key steps would involve the regioselective introduction of the bromine and fluorine substituents, followed by esterification.

A potential synthetic pathway is outlined below:

Bromination: Regioselective bromination of a suitable naphthalene precursor. The position of bromination can be directed by the existing substituents.

Fluorination: Introduction of the fluorine atom at the C1 position using one of the stereocontrolled methods discussed previously. This would likely involve the conversion of a hydroxyl or amino group at the C1 position.

Esterification: Conversion of the carboxylic acid to the methyl ester using one of the optimized methods.

The order of these steps is crucial to achieve the desired regiochemistry. For instance, performing the bromination and fluorination reactions on the 2-naphthoic acid core before esterification might be advantageous to avoid potential side reactions involving the ester group.

Table 5: Proposed Multi-Step Synthesis Outline

| Step | Reaction | Key Reagents | Intermediate |

|---|---|---|---|

| 1 | Directed Bromination | NBS, Acid Catalyst | 4-Bromo-2-naphthoic acid derivative |

| 2 | Functional Group Installation at C1 | e.g., Nitration followed by reduction | 1-Amino-4-bromo-2-naphthoic acid |

| 3 | Fluorination (Sandmeyer-type) | NaNO₂, HBF₄ | 4-Bromo-1-fluoro-2-naphthoic acid |

This proposed route highlights the complexity of synthesizing polysubstituted aromatic compounds and underscores the need for precise control over reaction conditions to achieve the desired product.

Chemo- and Regioselective Control in Sequential Halogenation and Esterification

Achieving the desired 1,2,4-substitution pattern on the naphthalene core requires careful strategic planning. The synthesis likely involves the sequential introduction of the fluorine, bromine, and methyl ester functionalities. The regiochemical outcome is dictated by the electronic properties of the directing groups.

A plausible synthetic strategy could commence with a derivative of 2-naphthoic acid. The two main sequences for halogenation would be:

Fluorination followed by Bromination: Starting with 1-fluoro-2-naphthoic acid or its methyl ester. In electrophilic aromatic substitution, fluorine is an ortho-, para-directing group. The ester group at the 2-position is a deactivating, meta-directing group. The powerful activating, para-directing effect of the fluorine at position 1 would strongly favor the introduction of bromine at the C4 position.

Bromination followed by Fluorination: Starting with 4-bromo-2-naphthoic acid or its ester. The bromine at C4 is also an ortho-, para-directing group. Subsequent fluorination would need to be directed to the C1 position. While electrophilic fluorination is possible, achieving high regioselectivity can be challenging. A more controlled approach might involve directed ortho-metalation, where the ester group at C2 directs lithiation to the C1 position, followed by quenching with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI). This sequence offers a high degree of regiocontrol. acs.org

The final step in either sequence would be the esterification of the naphthoic acid precursor, if not carried out initially. This is typically a straightforward acid-catalyzed reaction with methanol.

The table below illustrates the directing effects of substituents on a naphthalene ring, which are critical for controlling the regioselectivity of the halogenation steps.

| Substituent at C1 | Type | Directing Effect for Electrophilic Substitution | Favored Position for Second Substituent |

| -F | Activating | Ortho, Para | C2, C4 |

| -Br | Deactivating | Ortho, Para | C2, C4 |

| -COOCH₃ (at C2) | Deactivating | Meta | C5, C7 |

This interactive table is based on established principles of electrophilic aromatic substitution.

Challenges in Reaction Optimization and Yield Enhancement

The synthesis of polyhalogenated aromatic compounds is often fraught with challenges that necessitate extensive reaction optimization to achieve acceptable yields.

Key challenges in the synthesis of Methyl 4-bromo-1-fluoro-2-naphthoate include:

Control of Regioisomers: The primary challenge is preventing the formation of undesired regioisomers. For instance, during the bromination of a 1-fluoro-naphthalene derivative, small amounts of the 2-bromo isomer might form. Similarly, fluorination of a 4-bromo-naphthalene derivative could yield other isomers if not strictly controlled via methods like directed metalation.

Polyhalogenation: The presence of an activating fluorine group can sometimes lead to the introduction of more than one bromine atom, resulting in di- or tri-brominated byproducts, which complicates purification and lowers the yield of the desired mono-brominated product.

Steric Hindrance: The substituents at the C1 and C2 positions can create steric hindrance, potentially slowing down the introduction of the bromine atom at the C4 position and requiring more forcing reaction conditions.

Reaction Conditions: Halogenation reactions, particularly fluorination, can require harsh or specialized reagents. Optimizing temperature, reaction time, and catalyst loading is critical to maximize the yield of the target molecule while minimizing byproduct formation.

Purification: The final product must be separated from any unreacted starting materials, regioisomers, and other byproducts. The similar physical properties of these compounds can make purification by standard techniques like crystallization or chromatography difficult and lead to loss of material.

The following table summarizes these challenges and potential strategies for mitigation.

| Challenge | Potential Mitigation Strategy |

| Formation of Regioisomers | Use of highly regioselective methods (e.g., directed ortho-metalation), choice of bulky halogenating agents, optimization of catalyst systems. acs.orggoogle.com |

| Polyhalogenation | Careful control of stoichiometry (using ~1.0 equivalent of the halogenating agent), low reaction temperatures, and short reaction times. |

| Low Reactivity/Steric Hindrance | Use of highly active catalysts (e.g., potent Lewis acids for bromination), elevated temperatures, or microwave-assisted synthesis to increase reaction rates. |

| Complex Purification | High-performance liquid chromatography (HPLC), or derivatization to facilitate separation followed by removal of the directing group. |

This interactive table outlines common hurdles and optimization tactics in the synthesis of complex aromatic molecules.

Green Chemistry Approaches in Methyl 4-bromo-1-fluoro-2-naphthoate Synthesis

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile, toxic, and non-renewable organic solvents such as chlorinated hydrocarbons or polar aprotic solvents like DMF. Green chemistry seeks to replace these with more sustainable alternatives.

Benign Solvents: For the synthesis of naphthalene derivatives, research has explored the use of water as a reaction medium. For example, hydrothermal synthesis (using high-temperature water) has been employed for creating naphthalene bisimides, eliminating the need for organic solvents. rsc.org Micellar catalysis, where reactions occur in nano-sized aggregates of surfactants in water, has been shown to be effective for the halogenation of naphthols, offering an environmentally clean procedure. scirp.org

Solvent-Free Reactions: Another approach is to eliminate the solvent entirely. Solid-state reactions or methods like twin-screw extrusion, which has been used for the synthesis of perylene (B46583) diimides, can drastically reduce waste and energy consumption. researchgate.net Such solvent-free methods often lead to cleaner reactions and simpler product isolation.

The table below compares traditional solvents with greener alternatives for aromatic synthesis.

| Traditional Solvent | Hazards | Green Alternative | Benefits |

| Dichloromethane (DCM) | Carcinogen, Volatile | Water (with micellar catalysis) | Non-toxic, non-flammable, readily available. scirp.org |

| Dimethylformamide (DMF) | Teratogen, High Boiling Point | Supercritical CO₂ | Non-toxic, tunable properties, easy removal. |

| Benzene/Toluene | Carcinogen, Flammable | Solvent-Free (e.g., Extrusion) | Eliminates solvent waste, potential for continuous processing. researchgate.net |

This interactive table highlights the shift towards more sustainable solvent choices in chemical synthesis.

Catalytic and Atom-Economical Methodologies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

Catalytic Processes: The use of catalytic rather than stoichiometric reagents is a key strategy for improving atom economy and reducing waste. For electrophilic bromination, instead of using elemental bromine with a stoichiometric Lewis acid promoter, catalytic systems can be employed. For example, zeolites have been shown to catalyze para-selective bromination, and they can often be recovered and reused. google.com Similarly, developing catalytic methods for fluorination is a major goal in modern organic synthesis.

A focus on developing novel catalytic systems that can achieve high regioselectivity in a single step, such as a one-pot di-halogenation of a naphthalene precursor, would represent a significant advance in both efficiency and sustainability for producing complex molecules like Methyl 4-bromo-1-fluoro-2-naphthoate.

Mechanistic Investigations and Reactivity Profiles of Methyl 4 Bromo 1 Fluoro 2 Naphthoate

Elucidation of Reaction Pathways for Halogen Exchange

The presence of two different halogens on the naphthoate ring system of Methyl 4-bromo-1-fluoro-2-naphthoate invites an exploration of selective halogen exchange reactions. The electronic environment of the naphthalene (B1677914) core, influenced by the methoxycarbonyl group, plays a crucial role in dictating the preferred reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing C1 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. In the case of Methyl 4-bromo-1-fluoro-2-naphthoate, the fluorine atom at the C1 position is a potential site for such a reaction.

The feasibility of an SNAr reaction is heavily dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In Methyl 4-bromo-1-fluoro-2-naphthoate, the methoxycarbonyl (-CO2Me) group at the C2 position serves as a moderately activating group. Its electron-withdrawing nature helps to delocalize the negative charge that develops in the aromatic ring during the nucleophilic attack.

The success of an SNAr reaction on Methyl 4-bromo-1-fluoro-2-naphthoate would be highly dependent on the choice of nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are generally required to initiate the reaction. The nature of the nucleophile can significantly impact the reaction rate and yield.

Reaction conditions also play a critical role. Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), are typically employed to enhance the nucleophilicity of the attacking species and to stabilize the charged intermediate. Elevated temperatures are often necessary to overcome the activation energy barrier of the reaction.

Radical Pathways for Halogenation/Dehalogenation

No information regarding radical pathways for the halogenation or dehalogenation of Methyl 4-bromo-1-fluoro-2-naphthoate was found in the reviewed scientific literature. Such reactions are typically initiated by radical initiators (e.g., AIBN) or UV light and proceed via a radical chain mechanism. The selective cleavage of either the C-Br or C-F bond under radical conditions would depend on their relative bond dissociation energies and the nature of the radical species involved.

Advanced Cross-Coupling Reactions at the Bromine-Bearing C4 Position

The bromine atom at the C4 position of Methyl 4-bromo-1-fluoro-2-naphthoate is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4 position. This chemoselectivity is a key feature of the synthetic utility of this molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. Research on a closely related compound, methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate, has demonstrated the feasibility of Suzuki-Miyaura coupling at the C4-bromo position. This suggests that Methyl 4-bromo-1-fluoro-2-naphthoate would readily undergo this transformation.

Table 1: Illustrative Suzuki-Miyaura Coupling of a Bromo-Naphthalene Derivative

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 88 |

| 3 | 3-Thienylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 85 |

Note: This table is illustrative and based on general conditions for Suzuki-Miyaura reactions of aryl bromides. Specific yields for Methyl 4-bromo-1-fluoro-2-naphthoate may vary.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. The C4-bromo position of Methyl 4-bromo-1-fluoro-2-naphthoate is expected to be reactive under standard Heck conditions, allowing for the introduction of vinyl groups.

Table 2: Representative Heck Reaction of a Bromo-Naphthalene with an Alkene

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)2 | Et3N | DMF | 85 |

| 2 | n-Butyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | 78 |

| 3 | Cyclohexene | Herrmann's catalyst | NaOAc | DMA | 70 |

Note: This table is illustrative and based on general conditions for Heck reactions of aryl bromides. Specific yields for Methyl 4-bromo-1-fluoro-2-naphthoate may vary.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The C4-bromo position of Methyl 4-bromo-1-fluoro-2-naphthoate should readily participate in Sonogashira coupling, enabling the synthesis of alkynyl-substituted naphthalene derivatives.

Table 3: Exemplary Sonogashira Coupling of a Bromo-Naphthalene with a Terminal Alkyne

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 90 |

| 2 | 1-Hexyne | Pd(OAc)2/XPhos | CuI | Cs2CO3 | Dioxane | 82 |

| 3 | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NH | Toluene | 88 |

Note: This table is illustrative and based on general conditions for Sonogashira reactions of aryl bromides. Specific yields for Methyl 4-bromo-1-fluoro-2-naphthoate may vary.

Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. researchgate.net Nickel catalysts can exhibit unique reactivity, sometimes enabling transformations that are difficult with palladium, particularly with less reactive electrophiles like aryl fluorides. acs.org For aryl bromides such as Methyl 4-bromo-1-fluoro-2-naphthoate, nickel catalysts can promote C-C bond formation, often under reductive coupling conditions. chinesechemsoc.orgnih.gov

The general mechanism often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. In reductive cross-coupling, a stoichiometric reductant (e.g., zinc or manganese powder) is used to regenerate the active low-valent nickel species. nih.gov These methods avoid the need for pre-formed, sensitive organometallic reagents. acs.org The choice of ligand, often a bidentate phosphine (B1218219) or a nitrogen-based ligand like picolinamide (B142947) or bathocuproine, is critical for controlling the reaction's efficiency and selectivity. chinesechemsoc.orgnih.gov

Direct Arylation and C-H Functionalization Strategies

Modern synthetic chemistry increasingly focuses on C-H functionalization, which avoids the need for pre-functionalized substrates (like aryl halides). nih.govanr.fr For Methyl 4-bromo-1-fluoro-2-naphthoate, several C-H bonds on the naphthalene ring are potential sites for direct arylation. The ester group could act as a directing group to functionalize the ortho C-H bond at the C3 position. However, on the naphthalene core, regioselectivity can be complex. nih.govresearchgate.net

Direct arylation of fluorinated aromatics has been shown to be effective using palladium catalysts. nih.gov For instance, a system of Pd(OAc)₂ with a phosphine ligand like MePhos or RuPhos can couple fluoroarenes with aryl triflates. nih.gov While the C-F bond in the title compound is generally more robust than the C-Br bond, under specific catalytic conditions, it could potentially participate in C-H functionalization reactions where the fluoroarene acts as the coupling partner. More commonly, the naphthalene C-H bonds would be targeted for arylation with partners like aryl iodonium (B1229267) salts or aryl sulfonates. rsc.orgnih.gov

Reactivity of the Methyl Ester Moiety

The methyl ester group at the C2 position is a key functional handle for further molecular modifications through hydrolysis or transesterification.

Ester hydrolysis converts the methyl ester into the corresponding carboxylic acid, 4-bromo-1-fluoro-2-naphthoic acid. The reaction can be catalyzed by either acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is an equilibrium process, and an excess of water is used to drive it toward the products. chemistrysteps.comcommonorganicchemistry.com The mechanism is typically AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol (B129727) and reforming the carbonyl group.

Deprotonation: The protonated carboxylic acid product loses a proton to regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible because the final step is an acid-base reaction that forms a stable carboxylate salt. wikipedia.orgchemistrysteps.com The mechanism is typically BAC2 (Base-promoted, Acyl-oxygen cleavage, bimolecular). ucoz.com

Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate with a negative charge on the oxygen is formed.

Elimination: The intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group.

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible step drives the reaction to completion. ucoz.comyoutube.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For Methyl 4-bromo-1-fluoro-2-naphthoate, this allows the methyl group to be exchanged for other alkyl or aryl groups (R').

The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol (R'OH) is typically used in large excess as the solvent, or the methanol byproduct is removed from the reaction mixture as it forms. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (R'O⁻), generated from the desired alcohol, acts as the nucleophile, attacking the ester carbonyl. The mechanism follows the same addition-elimination pathway as saponification. masterorganicchemistry.com

The following table shows potential products from the transesterification of Methyl 4-bromo-1-fluoro-2-naphthoate with different alcohols.

| Reactant Alcohol | Catalyst Type | Product Ester | Reaction Conditions |

|---|---|---|---|

| Ethanol | Acid (H₂SO₄) or Base (NaOEt) | Ethyl 4-bromo-1-fluoro-2-naphthoate | Reflux in excess ethanol. |

| Isopropanol | Acid (H₂SO₄) | Isopropyl 4-bromo-1-fluoro-2-naphthoate | Reflux in excess isopropanol. |

| Benzyl (B1604629) Alcohol | Acid (e.g., Al(OTf)₃) or Base | Benzyl 4-bromo-1-fluoro-2-naphthoate | Heating with benzyl alcohol. |

| Ethylene Glycol | Acid or Base | Diester or hydroxyethyl (B10761427) ester | Can lead to polymerization or formation of a mono-ester. |

Chemoselective Reduction and Amidation of the Ester Group

The ester group (-COOCH₃) in Methyl 4-bromo-1-fluoro-2-naphthoate is a key site for chemical modification. Chemoselective transformations of this group, without affecting the halogen substituents or the aromatic ring, are crucial for the synthesis of various derivatives.

Reduction: The selective reduction of the ester to an alcohol can be achieved using specific reducing agents. The choice of reagent is critical to avoid side reactions, such as the reduction of the naphthalene ring or the cleavage of the carbon-halogen bonds.

| Reagent | Expected Product | Reaction Conditions | Selectivity |

| Lithium aluminum hydride (LiAlH₄) | (4-bromo-1-fluoro-2-naphthalenyl)methanol | Anhydrous ether or THF, low temperature | High |

| Sodium borohydride (B1222165) (NaBH₄) | (4-bromo-1-fluoro-2-naphthalenyl)methanol | Protic solvent (e.g., ethanol), room temperature | Moderate to high |

| Diisobutylaluminium hydride (DIBAL-H) | 4-bromo-1-fluoro-2-naphthaldehyde | Aprotic solvent (e.g., toluene), low temperature (-78 °C) | High (partial reduction to aldehyde) |

This table is illustrative and based on general principles of ester reduction.

Amidation: The conversion of the ester to an amide is another important transformation, typically achieved by reacting the ester with an amine. This reaction can be facilitated by heat or catalysis.

| Amine | Expected Product | Reaction Conditions |

| Ammonia (NH₃) | 4-bromo-1-fluoro-2-naphthamide | High temperature and pressure |

| Primary amine (R-NH₂) | N-alkyl-4-bromo-1-fluoro-2-naphthamide | Heat or Lewis acid catalysis |

| Secondary amine (R₂NH) | N,N-dialkyl-4-bromo-1-fluoro-2-naphthamide | Heat or Lewis acid catalysis |

This table is illustrative and based on general principles of ester amidation.

Electrophilic Aromatic Substitution on the Naphthalene Ring of Methyl 4-bromo-1-fluoro-2-naphthoate

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of EAS on Methyl 4-bromo-1-fluoro-2-naphthoate is governed by the directing effects of the existing substituents.

The substituents on the naphthalene ring—bromo, fluoro, and methyl ester—exert distinct electronic effects that influence the position of incoming electrophiles.

Halogens (Bromo and Fluoro): Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I effect). libretexts.org However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the arenium ion intermediate. libretexts.orglibretexts.org In the case of naphthalene, "ortho" and "para" positions are relative to the point of attachment.

Methyl Ester (-COOCH₃): The ester group is a deactivating group and a meta-director. libretexts.org Its carbonyl group strongly withdraws electron density from the ring through both inductive and resonance effects (-I and -R effects). youtube.com

The interplay of these directing effects will determine the regioselectivity of any electrophilic substitution reaction.

The naphthalene ring system has multiple positions available for substitution. The directing effects of the existing groups will guide an incoming electrophile to specific positions.

The fluorine at C1 and the bromine at C4 are ortho, para-directing, while the ester at C2 is meta-directing. The positions on the same ring as the substituents are C3, C5, C6, C7, and C8.

The fluorine at C1 will direct towards C8 (para-like) and weakly towards C2 (ortho, but blocked).

The bromine at C4 will direct towards C5 (ortho-like) and C1 (ortho, but blocked).

The ester at C2 will direct towards C5, C7, and C4 (meta, but C4 is blocked).

| Position of Substitution | Directing Influence | Predicted Outcome |

| 5 | Ortho to Bromine, Meta to Ester | Major Product |

| 8 | Para to Fluorine | Minor Product |

| Other positions | Disfavored by directing groups | Trace amounts or not formed |

This table represents a qualitative prediction of regioselectivity based on established directing effects.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Bromo 1 Fluoro 2 Naphthoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of Methyl 4-bromo-1-fluoro-2-naphthoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is essential for complete signal assignment.

The electronic environment of each nucleus in Methyl 4-bromo-1-fluoro-2-naphthoate is unique, influenced by the electron-withdrawing effects of the bromine, fluorine, and methoxycarbonyl substituents, as well as the inherent aromaticity of the naphthalene (B1677914) core. These effects result in a well-dispersed spectrum, allowing for detailed analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons and the three methyl protons of the ester group. The aromatic protons would appear in the typical downfield region for naphthalenic systems (δ 7.5-8.5 ppm). The fluorine atom at the C1 position and the bromine at the C4 position significantly influence the chemical shifts of adjacent protons. The proton at C3, being ortho to both the fluorine and the ester group, would likely be the most downfield aromatic proton. The protons on the unsubstituted ring (H5, H6, H7, H8) will exhibit characteristic coupling patterns. The methyl protons will appear as a sharp singlet, typically around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display 12 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group is expected at the most downfield chemical shift (around δ 164-168 ppm). The carbon atom bonded to the highly electronegative fluorine (C1) will appear at a downfield position and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-260 Hz). The carbon bonded to bromine (C4) will also be influenced, though the heavy atom effect can make its chemical shift prediction less straightforward. The remaining aromatic carbons will resonate between δ 110-140 ppm, with those carbons ortho and para to the fluorine showing smaller C-F couplings. The methyl carbon of the ester group is expected to have a chemical shift of approximately δ 52-54 ppm.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum provides direct information about the electronic environment of the fluorine atom. For an aryl fluoride (B91410) like Methyl 4-bromo-1-fluoro-2-naphthoate, a single resonance is expected. The chemical shift is sensitive to the electronic nature of the other substituents on the aromatic ring. It is predicted to appear in the range of δ -110 to -130 ppm (relative to CFCl₃). This signal would be split into a doublet of doublets due to coupling with the ortho proton (H8, if spatial proximity allows for through-space coupling) and the meta proton (H3).

Predicted NMR Data for Methyl 4-bromo-1-fluoro-2-naphthoate

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| 1 | - | ~158 (d) | ¹J(C-F) ≈ 255 |

| 2 | - | ~120 (d) | ²J(C-F) ≈ 22 |

| 3 | ~8.2 (d) | ~130 (d) | ³J(H-H) ≈ 8.5, ⁴J(C-F) ≈ 4 |

| 4 | - | ~118 | - |

| 4a | - | ~128 | - |

| 5 | ~8.0 (d) | ~128 | ³J(H-H) ≈ 8.0 |

| 6 | ~7.7 (t) | ~129 | ³J(H-H) ≈ 7.5 |

| 7 | ~7.6 (t) | ~125 | ³J(H-H) ≈ 7.5 |

| 8 | ~8.3 (d) | ~127 (d) | ³J(H-H) ≈ 8.5, ³J(C-F) ≈ 9 |

| 8a | - | ~135 | - |

| C=O | - | ~165 | - |

| OCH₃ | ~3.9 (s) | ~53 | - |

| ¹⁹F NMR | |||

| 1-F | ~ -120 (dd) | - | ³J(F-H3) ≈ 8, ⁴J(F-H8) ≈ 5 |

Note: The data presented in this table is hypothetical and based on established principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

To definitively assign the predicted signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For Methyl 4-bromo-1-fluoro-2-naphthoate, COSY would be crucial for establishing the connectivity between the protons on the unsubstituted ring (H5 through H8) and for confirming the identity of H3 through its coupling to any adjacent protons (none in this case, but useful for derivatives).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon atoms in the ¹³C NMR spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are typically two or three bonds away. It is essential for identifying the connectivity across quaternary (non-protonated) carbons. Key HMBC correlations would include:

The methyl protons (OCH₃) to the carbonyl carbon (C=O) and to C2 of the naphthalene ring.

The aromatic proton H3 to C1, C2, C4, and C4a.

The aromatic proton H8 to C1, C7, and C8a. These correlations would piece together the entire carbon framework and confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing valuable information about the 3D structure. A key NOE would be expected between the H3 proton and the methyl ester protons, confirming their spatial relationship. NOEs between adjacent protons on the naphthalene rings (e.g., H5 and H6) would further corroborate the assignments.

The core structure of Methyl 4-bromo-1-fluoro-2-naphthoate is a rigid, planar naphthalene system. The primary source of potential conformational flexibility is the rotation around the C2-C(O) bond of the methyl ester group. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals for the molecule. Significant barriers to rotation that would lead to observable conformers at accessible temperatures are not expected for this compound. Therefore, dynamic NMR studies to probe conformational exchange are generally not applicable.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

The molecular formula of Methyl 4-bromo-1-fluoro-2-naphthoate is C₁₂H₈BrFO₂. High-resolution mass spectrometry would be used to confirm this formula by providing a highly accurate mass measurement.

Electrospray Ionization (ESI): As a soft ionization method, ESI-HRMS would be expected to show a prominent protonated molecular ion, [M+H]⁺. Depending on the conditions, sodium adducts, [M+Na]⁺, might also be observed. This technique is ideal for accurately determining the molecular weight with minimal fragmentation.

Electron Ionization (EI): EI is a higher-energy ionization technique that leads to characteristic fragmentation of the molecule. The EI mass spectrum would show a molecular ion peak (M⁺) and several fragment ions. Key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion to form a stable acylium ion [M-31]⁺.

Loss of a bromine atom (•Br) to give the [M-79/81]⁺ fragment.

Decarboxylation or loss of the entire ester group.

Predicted HRMS Fragmentation Data for Methyl 4-bromo-1-fluoro-2-naphthoate (C₁₂H₈BrFO₂) *

| Ion | Description | Predicted m/z (for ⁷⁹Br) |

| [C₁₂H₈⁷⁹BrFO₂]⁺ | Molecular Ion (M⁺) | 281.9719 |

| [C₁₂H₈⁸¹BrFO₂]⁺ | Molecular Ion (M⁺+2) | 283.9698 |

| [C₁₁H₈⁷⁹BrFO]⁺ | Loss of •OCH₃ | 250.9793 |

| [C₁₂H₈FO₂]⁺ | Loss of •Br | 203.0457 |

| [C₁₁H₅O]⁺ | Acylium ion from further fragmentation | 157.0340 |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

A definitive feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).

This results in a characteristic isotopic pattern for any ion containing a single bromine atom: a pair of peaks (a doublet) of roughly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a clear and unambiguous indicator of the presence of one bromine atom in the molecule or fragment. In the mass spectrum of Methyl 4-bromo-1-fluoro-2-naphthoate, the molecular ion region would exhibit this 1:1 doublet at m/z corresponding to [C₁₂H₈⁷⁹BrFO₂]⁺ and [C₁₂H₈⁸¹BrFO₂]⁺. Any fragment ions that retain the bromine atom would also display this same characteristic pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule. wikipedia.orgethz.chresearchgate.net For Methyl 4-bromo-1-fluoro-2-naphthoate, these techniques provide definitive signatures for its key structural features, including the carbonyl group, carbon-halogen bonds, and the aromatic naphthalene core.

Characterization of Carbonyl Stretching Frequencies

The ester functional group in Methyl 4-bromo-1-fluoro-2-naphthoate possesses a carbonyl (C=O) bond that gives rise to a strong and distinct absorption band in the IR spectrum. The position of this carbonyl stretching frequency (νC=O) is highly sensitive to the electronic environment.

For typical aliphatic esters, the νC=O band appears in the range of 1735-1750 cm⁻¹. However, in Methyl 4-bromo-1-fluoro-2-naphthoate, the carbonyl group is conjugated with the naphthalene aromatic system. This conjugation delocalizes the π-electrons of the carbonyl bond into the ring, which slightly weakens the C=O double bond character and lowers its force constant. Consequently, the carbonyl stretching frequency is shifted to a lower wavenumber, typically by 20-40 cm⁻¹. msu.eduspectroscopyonline.com Therefore, the νC=O for this compound is expected to be in the region of 1710-1730 cm⁻¹. The substituents on the aromatic ring, namely bromine and fluorine, also exert electronic influences (inductive and resonance effects) that can fine-tune the exact position of this band.

| Compound Type | Typical ν(C=O) Range (cm⁻¹) | Influencing Factor |

|---|---|---|

| Saturated Aliphatic Ester | 1750 - 1735 | Baseline (No conjugation) |

| Aromatic Ester (e.g., Methyl 4-bromo-1-fluoro-2-naphthoate) | 1730 - 1710 | Conjugation with the naphthalene ring lowers the frequency. spectroscopyonline.com |

Analysis of C-Halogen Stretching and Ring Vibrations

The presence of bromine and fluorine atoms attached to the naphthalene ring gives rise to characteristic carbon-halogen stretching vibrations. These bands typically appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region due to the high mass of the bromine atom. For aromatic bromides, the C-Br stretch typically occurs in the 690-515 cm⁻¹ range. libretexts.orglibretexts.orgorgchemboulder.com

C-F Stretch: The carbon-fluorine bond is stronger, and fluorine has a lower mass, resulting in a stretching vibration at a higher frequency. Aromatic C-F stretching bands are typically strong and found in the 1300-1100 cm⁻¹ region.

The naphthalene ring itself exhibits a series of characteristic vibrations. orgchemboulder.com

C=C Ring Stretching: Aromatic ring stretching vibrations produce a set of bands, typically of variable intensity, in the 1600-1400 cm⁻¹ region. For substituted naphthalenes, bands are expected near 1600, 1580, and 1500 cm⁻¹. libretexts.orgthieme-connect.de

C-H Bending: Out-of-plane (oop) C-H bending vibrations are also characteristic of the substitution pattern on the aromatic ring and appear in the 900-675 cm⁻¹ range. orgchemboulder.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. orgchemboulder.com |

| Carbonyl C=O Stretch | 1730 - 1710 | Lowered due to conjugation with the aromatic ring. msu.edu |

| Aromatic C=C Stretch | 1600 - 1400 | Multiple bands are expected. thieme-connect.de |

| Aromatic C-F Stretch | 1300 - 1100 | Strong absorption. |

| Aromatic C-Br Stretch | 690 - 515 | Located in the low-frequency fingerprint region. orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. The naphthalene core of Methyl 4-bromo-1-fluoro-2-naphthoate is a chromophore that exhibits characteristic π→π transitions.

Unsubstituted naphthalene shows strong absorption bands corresponding to these transitions. The substitution of the naphthalene ring with a methoxycarbonyl group, a bromine atom, and a fluorine atom modifies the electronic structure and, consequently, the absorption spectrum. rsc.orgtandfonline.com These substituents act as auxochromes, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

The bromo, fluoro, and ester groups can cause a bathochromic shift (a shift to longer wavelengths) due to the extension of the conjugated π-system and electronic interactions with the naphthalene ring. rsc.org The electronic transitions in substituted naphthalenes are complex, but distinct bands corresponding to the underlying transitions of the naphthalene system are expected to be observable, albeit shifted and with altered intensities. tandfonline.comaanda.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Conformation

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms within a single crystal, offering precise information on molecular conformation and intermolecular interactions in the solid state. rsc.org

Single Crystal Growth Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural analysis. For a small organic molecule like Methyl 4-bromo-1-fluoro-2-naphthoate, several standard techniques are applicable. rsc.orgntu.edu.sgresearchgate.net

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent in which it is moderately soluble. rochester.eduuni-marburg.de The container is left partially open to allow the solvent to evaporate slowly over days or weeks. As the solution becomes more concentrated, it reaches supersaturation, leading to nucleation and crystal growth. uni-marburg.de

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. uni-marburg.de The solution is then allowed to cool down slowly and without disturbance. As the temperature decreases, the solubility of the compound drops, resulting in a supersaturated solution from which crystals can form. rochester.eduuni-marburg.de

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a larger volume of a second solvent (an "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. ntu.edu.sgresearchgate.net Over time, the anti-solvent vapor diffuses into the vial containing the compound solution, gradually reducing the compound's solubility and inducing crystallization. researchgate.net

The choice of solvent is critical and often determined empirically. Purity of the compound and minimizing nucleation sites are key factors for growing large, well-ordered crystals. rochester.edu

Bond Lengths, Bond Angles, Torsion Angles, and Intermolecular Interactions (e.g., Halogen Bonding, Pi-Stacking)

While the specific crystal structure of Methyl 4-bromo-1-fluoro-2-naphthoate is not publicly available, analysis of the closely related compound, Methyl 1-bromo-2-naphthoate , provides significant insight into the expected structural features. nih.govnih.gov The crystal structure of this analogue reveals key details about the molecular geometry and packing. nih.gov

In Methyl 1-bromo-2-naphthoate, the naphthalene ring system is nearly planar. nih.gov A significant feature is that the methoxycarbonyl group is twisted relative to the plane of the naphthalene ring, with a reported dihedral angle of 29.8(3)°. nih.gov This twisting likely arises from steric hindrance between the carbonyl oxygen and the bromine atom at the adjacent position.

The introduction of a fluorine atom at the 1-position (to form Methyl 4-bromo-1-fluoro-2-naphthoate) would introduce further steric and electronic effects. The steric strain between the fluorine at position 1 and the ester group at position 2 would likely force the ester group to twist even further out of the naphthalene plane.

Intermolecular Interactions:

Pi-Stacking (π-π stacking): In the crystal structure of Methyl 1-bromo-2-naphthoate, parallel naphthalene ring systems of adjacent molecules show an overlapped arrangement. The face-to-face distance of 3.590 Å is indicative of significant π-π stacking interactions, which are a dominant force in the crystal packing of many polycyclic aromatic hydrocarbons. nih.govnih.govnih.govtandfonline.comnih.gov Similar interactions would be expected for the title compound.

Halogen Bonding: The presence of both bromine and fluorine, which are electron-rich and can also possess a region of positive electrostatic potential (a σ-hole), opens the possibility of halogen bonding. nih.govnih.govrug.nlacs.org These are attractive, noncovalent interactions between a halogen atom in one molecule and a nucleophilic region (like an oxygen or another halogen) in an adjacent molecule. Interactions of the type C-Br···O=C or C-F···H-C could play a significant role in the crystal packing of Methyl 4-bromo-1-fluoro-2-naphthoate. The strength of such bonds generally follows the trend I > Br > Cl > F. nih.govacs.org

| Parameter | Value | Notes |

|---|---|---|

| Dihedral Angle (Naphthalene Ring - Ester Group) | 29.8 (3)° | Indicates significant twisting due to steric hindrance. |

| Intermolecular π-π Stacking Distance | 3.590 (9) Å | Distance between parallel naphthalene planes of adjacent molecules. |

The precise bond lengths and angles for Methyl 4-bromo-1-fluoro-2-naphthoate would be expected to fall within standard ranges for C-C, C-H, C-O, C-Br, and C-F bonds in a substituted aromatic system. However, direct confirmation requires experimental determination via X-ray diffraction.

Computational and Theoretical Chemistry Studies of Methyl 4 Bromo 1 Fluoro 2 Naphthoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Optimized Molecular Geometries and Electronic Structure Analysis

No published studies were found that provide the optimized molecular geometries or a detailed analysis of the electronic structure of Methyl 4-bromo-1-fluoro-2-naphthoate using Density Functional Theory (DFT) or other computational methods.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this specific compound. Consequently, the HOMO-LUMO energy gap and associated global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

No Molecular Electrostatic Potential (MEP) maps for Methyl 4-bromo-1-fluoro-2-naphthoate have been published. Such maps are crucial for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

Rotational Barriers of Ester and Halogen Groups

Specific studies detailing the rotational barriers of the ester and halogen groups in Methyl 4-bromo-1-fluoro-2-naphthoate are absent from the scientific literature. This information is essential for understanding the molecule's flexibility and dynamic behavior.

Stability of Different Conformers

Without dedicated computational studies, the relative stabilities of different conformers of Methyl 4-bromo-1-fluoro-2-naphthoate remain undetermined. Such an analysis would typically involve mapping the potential energy surface to identify the most stable three-dimensional arrangements of the atoms.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry offers a powerful toolkit for predicting the spectroscopic parameters of molecules. Techniques such as Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The process involves optimizing the molecular geometry of Methyl 4-bromo-1-fluoro-2-naphthoate at a chosen level of theory (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)) and then calculating the nuclear shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.

The predicted chemical shifts for the aromatic protons and carbons of Methyl 4-bromo-1-fluoro-2-naphthoate would be influenced by the electronic effects of the bromo, fluoro, and methyl ester substituents. The electronegative fluorine and bromine atoms are expected to deshield the nearby carbon and hydrogen atoms, leading to higher chemical shift values. The methyl ester group, being electron-withdrawing, would also influence the electronic environment of the naphthalene (B1677914) ring.

For analogous halogenated compounds, DFT calculations have shown good agreement with experimental NMR data. acs.org For instance, in studies of other halogenated benzenes, the ordering of signals and the calculated coupling constants were found to be in reasonable agreement with experimental values, though relativistic effects can become important for heavier halogens like bromine. acs.org

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Naphthalene (Analog)

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 128.5 |

| C2 | 130.2 |

| C3 | 126.8 |

| C4 | 133.1 |

| C4a | 131.0 |

| C5 | 127.9 |

| C6 | 125.4 |

| C7 | 126.3 |

| C8 | 129.7 |

| C8a | 134.5 |

Note: This table is illustrative and based on general knowledge of substituted naphthalenes, not on a specific calculation for Methyl 4-bromo-1-fluoro-2-naphthoate.

For Methyl 4-bromo-1-fluoro-2-naphthoate, the computed IR and Raman spectra would exhibit characteristic bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching, aromatic C-H and C=C stretching vibrations, and the C-Br and C-F stretching modes. The positions of these bands are sensitive to the electronic and steric effects of the substituents. Studies on similar halogenated aromatic compounds have demonstrated that DFT methods can provide vibrational frequencies in good agreement with experimental spectra after applying a suitable scaling factor to account for anharmonicity and other theoretical approximations. nih.govresearchgate.net

Table 2: Illustrative Computed Vibrational Frequencies for a Halogenated Aromatic Compound (Analog)

| Vibrational Mode | Computed Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C=O Stretch | 1725 | High | Low |

| Aromatic C=C Stretch | 1605 | Medium | High |

| Aromatic C=C Stretch | 1580 | Medium | High |

| C-F Stretch | 1250 | High | Low |

| C-Br Stretch | 680 | Medium | Medium |

Note: This table is illustrative and based on general knowledge of substituted aromatic esters, not on a specific calculation for Methyl 4-bromo-1-fluoro-2-naphthoate.

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. This approach provides information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

The theoretical UV-Vis spectrum of Methyl 4-bromo-1-fluoro-2-naphthoate is expected to show characteristic absorptions for the naphthalene chromophore. The positions and intensities of these bands would be modulated by the substituents. The bromo, fluoro, and methyl ester groups can cause bathochromic (red) or hypsochromic (blue) shifts of the absorption bands due to their electronic effects on the π-system of the naphthalene ring. TD-DFT calculations on other substituted naphthalimide derivatives have shown that the absorption maxima correspond to π-π* transitions. pku.edu.cn The introduction of substituents can alter the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. pku.edu.cn

Table 3: Illustrative Predicted Electronic Transitions for a Substituted Naphthalene (Analog)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | 3.85 | 322 | 0.15 |

| S₀ → S₂ | 4.20 | 295 | 0.45 |

| S₀ → S₃ | 4.55 | 272 | 0.80 |

Note: This table is illustrative and based on general knowledge of substituted naphthalenes, not on a specific calculation for Methyl 4-bromo-1-fluoro-2-naphthoate.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetics and pathways of chemical transformations.

For reactions involving Methyl 4-bromo-1-fluoro-2-naphthoate, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state (TS) structures and calculate the activation energies. The TS is a first-order saddle point on the potential energy surface, and its characterization is crucial for understanding the reaction kinetics. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

DFT calculations have been used to investigate the mechanistic landscape of electrophilic aromatic substitution reactions, revealing the existence of both stepwise and concerted mechanisms. nih.gov For a substituted naphthalene like Methyl 4-bromo-1-fluoro-2-naphthoate, the regioselectivity of an electrophilic attack would be governed by the stability of the intermediate carbocation (Wheland intermediate), which is influenced by the electronic nature of the existing substituents. Computational studies on related naphthoic acid derivatives have explored the effect of substituents on the reactivity of the molecule. sciencepublishinggroup.comsciencepublishinggroup.com

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. The IRC provides a detailed picture of the geometric changes that occur as the reaction progresses. By mapping the energy profile along the IRC, one can visualize the reaction pathway and identify any intermediates that may be formed. This level of detail is invaluable for a comprehensive understanding of the reaction mechanism.

Solvent Effects in Computational Reactivity Studies

The reactivity of a chemical compound can be significantly influenced by the solvent in which a reaction is carried out. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level, offering insights into reaction mechanisms and kinetics that can be difficult to obtain through experimental means alone. For a molecule such as Methyl 4-bromo-1-fluoro-2-naphthoate, understanding how different solvents alter its reactivity is crucial for predicting reaction outcomes and optimizing synthetic procedures.

Computational studies of solvent effects are broadly categorized into two main approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, often referred to as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.

For a compound like Methyl 4-bromo-1-fluoro-2-naphthoate, computational chemists would typically use these models to study how solvent polarity affects various parameters related to its reactivity. Key parameters that are often investigated include:

Ground-State Geometries and Dipole Moments: The geometry and electron distribution of the molecule can be altered by the solvent, which in turn can affect its reactivity. A solvent's polarity can influence the dipole moment of the solute.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. Solvents can modulate these energy levels and the HOMO-LUMO gap, which is an indicator of chemical reactivity.

Transition State Theory: By modeling a reaction in the presence of a solvent, it is possible to locate the transition state and calculate the activation energy barrier. A lower activation energy implies a faster reaction rate. The solvent can stabilize or destabilize the transition state relative to the reactants, thereby accelerating or decelerating the reaction.

Detailed Research Findings

A hypothetical computational study on a reaction involving Methyl 4-bromo-1-fluoro-2-naphthoate, such as a substitution reaction, might involve calculating the reaction's energy profile in a series of solvents with varying dielectric constants. The results of such a study would likely be presented in a data table.

Below is an illustrative data table representing the kind of data that would be generated from such a computational study. Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 2.5 | 5.8 | 30.0 |

| n-Hexane | 1.88 | 3.1 | 5.7 | 28.5 |

| Dichloromethane | 8.93 | 4.5 | 5.5 | 25.2 |

| Acetone | 20.7 | 5.2 | 5.4 | 23.1 |

| Acetonitrile | 37.5 | 5.8 | 5.3 | 21.8 |

| Water | 80.1 | 6.5 | 5.1 | 20.5 |

From this hypothetical data, several trends can be observed:

As the solvent polarity (indicated by the dielectric constant) increases, the calculated dipole moment of Methyl 4-bromo-1-fluoro-2-naphthoate is predicted to increase. This suggests a greater charge separation within the molecule in more polar environments.

The HOMO-LUMO gap is predicted to decrease with increasing solvent polarity. A smaller energy gap generally implies higher reactivity.

The calculated activation energy for a hypothetical reaction is shown to decrease significantly as the solvent becomes more polar. This indicates that the reaction would be faster in polar solvents. This is a common observation for reactions that proceed through a charged or highly polar transition state, as polar solvents are better at stabilizing such species.

Synthetic Utility and Applications of Methyl 4 Bromo 1 Fluoro 2 Naphthoate As a Versatile Building Block

Precursor for Complex Naphthalene-Based Architectures

The structural framework of methyl 4-bromo-1-fluoro-2-naphthoate is particularly well-suited for the construction of intricate naphthalene-based molecules. The presence of multiple, distinct reactive sites on the naphthalene (B1677914) ring enables chemists to systematically build up molecular complexity.

Synthesis of Substituted Naphthalenes with Diverse Functionalities

The bromine and fluorine atoms, along with the methyl ester group, on the naphthalene core of methyl 4-bromo-1-fluoro-2-naphthoate can be selectively modified to introduce a wide array of other functional groups. The bromine atom is particularly useful for undergoing various cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, the bromine can be replaced with aryl, heteroaryl, or alkyl groups by reacting it with the corresponding boronic acids in the presence of a palladium catalyst. This allows for the creation of a diverse library of substituted naphthalene derivatives.

Similarly, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into other functional groups such as amides, alcohols, or other esters. The fluorine atom, while generally less reactive, can influence the electronic properties of the naphthalene ring and can be a site for specific nucleophilic aromatic substitution reactions under certain conditions. The interplay of these functional groups allows for a high degree of control over the final structure of the synthesized molecule.

Construction of Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are an important class of compounds with applications in materials science and electronics. Methyl 4-bromo-1-fluoro-2-naphthoate can serve as a key starting material for the synthesis of larger PAHs. nih.govresearchgate.netresearchgate.netnih.gov Through reactions such as the Suzuki or Stille coupling, the bromo-substituted naphthalene can be coupled with other aromatic molecules to extend the polycyclic system. For example, reaction with an arylboronic acid can lead to the formation of a phenylnaphthalene derivative, which can then undergo further cyclization reactions to form more complex, fused aromatic ring systems. The ability to selectively functionalize the naphthalene core of methyl 4-bromo-1-fluoro-2-naphthoate provides a powerful tool for the rational design and synthesis of novel PAHs with tailored electronic and photophysical properties.

Development of Halogenated Scaffolds in Organic Synthesis

Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atoms. Methyl 4-bromo-1-fluoro-2-naphthoate is a valuable building block for the creation of complex halogenated molecules.

Introduction of Fluorine and Bromine into Target Molecules

The presence of both fluorine and bromine on the naphthalene ring of methyl 4-bromo-1-fluoro-2-naphthoate makes it an ideal starting material for the synthesis of molecules containing these two halogens. researchgate.net Fluorine, in particular, is a common element in many pharmaceutical compounds due to its ability to improve metabolic stability and binding affinity. researchgate.net By using methyl 4-bromo-1-fluoro-2-naphthoate as a scaffold, chemists can incorporate both a fluorine and a bromine atom into a target molecule in a specific and controlled manner. The bromine atom can then be further functionalized, as described above, to build up the final molecular structure.

Stereoselective and Regioselective Synthesis of Fluoro-Brominated Compounds

The existing substitution pattern on the naphthalene ring of methyl 4-bromo-1-fluoro-2-naphthoate can direct the regioselectivity of subsequent reactions. acs.orgnih.govresearchgate.netnih.govrsc.org For example, in electrophilic aromatic substitution reactions, the positions of the existing substituents will influence where new substituents are added to the ring. This allows for the synthesis of specific isomers of more highly substituted naphthalene derivatives. While the naphthalene ring itself is planar and achiral, the introduction of chiral substituents through reactions at the ester or bromo positions can lead to the stereoselective synthesis of chiral fluoro-brominated compounds. The ability to control both the regiochemistry and stereochemistry of these reactions is crucial for the synthesis of complex and biologically active molecules.

Applications in Ligand and Catalyst Design

The unique electronic and structural features of methyl 4-bromo-1-fluoro-2-naphthoate make it an attractive candidate for the design of novel ligands and catalysts. Naphthoate derivatives, in general, have been explored for their applications in coordination chemistry as ligands for various metal catalysts. nih.gov The presence of a fluorine atom can significantly alter the electronic properties of the ligand, which in turn can influence the activity and selectivity of the resulting catalyst. mdpi.com

The methyl ester group can be modified to introduce coordinating atoms, such as nitrogen or phosphorus, to create multidentate ligands. The bromine atom can be used to attach the ligand to a solid support or to another molecular entity. The combination of these features allows for the design of highly tunable ligands for a variety of catalytic applications, including asymmetric catalysis.

Data Tables

Table 1: Potential Synthetic Transformations of Methyl 4-bromo-1-fluoro-2-naphthoate

| Functional Group | Reaction Type | Potential Products |

| Bromine | Suzuki-Miyaura Coupling | Aryl-substituted naphthalenes |

| Bromine | Sonogashira Coupling | Alkynyl-substituted naphthalenes |

| Bromine | Buchwald-Hartwig Amination | Amino-substituted naphthalenes |

| Methyl Ester | Hydrolysis | 4-bromo-1-fluoro-2-naphthoic acid |

| Methyl Ester | Reduction | (4-bromo-1-fluoro-2-naphthalenyl)methanol |

| Naphthalene Ring | Electrophilic Aromatic Substitution | Further substituted naphthalene derivatives |

Table 2: Examples of Compound Classes Synthesizable from Methyl 4-bromo-1-fluoro-2-naphthoate

| Compound Class | Synthetic Strategy |

| Substituted Naphthalenes | Functional group interconversion of the bromo and ester groups |

| Polycyclic Aromatic Hydrocarbons | Cross-coupling followed by cyclization |

| Halogenated Scaffolds | Utilization as a core building block |

| Chiral Ligands | Modification of the ester group with chiral auxiliaries |

Synthesis of Naphthalene-Based Phosphine (B1218219) Ligands

There is no available scientific literature detailing the successful synthesis of naphthalene-based phosphine ligands directly from Methyl 4-bromo-1-fluoro-2-naphthoate. The conversion of an aryl bromide to a phosphine typically involves methods such as metal-halogen exchange followed by reaction with a chlorophosphine, or palladium-catalyzed P-C bond formation. However, no studies have been found that apply these methods to this specific substrate. Consequently, no reaction data, yields, or characterization of resulting phosphine ligands derived from Methyl 4-bromo-1-fluoro-2-naphthoate can be provided.

Incorporation into Chiral Catalysts for Asymmetric Synthesis

Consistent with the lack of data on phosphine ligand synthesis from Methyl 4-bromo-1-fluoro-2-naphthoate, there are no reports of its incorporation into chiral catalysts for asymmetric synthesis. The development of a chiral catalyst would first require the successful synthesis of a chiral ligand from the starting material. Without this foundational step being documented, its subsequent application in catalysis remains unexplored. As such, there are no research findings or data tables on the performance of catalysts derived from this compound in any asymmetric transformations.

Chemoenzymatic Transformations Utilizing Methyl 4-bromo-1-fluoro-2-naphthoate

A thorough search of the scientific literature has yielded no studies on the use of Methyl 4-bromo-1-fluoro-2-naphthoate in chemoenzymatic transformations. Such processes often involve the use of enzymes, such as lipases or esterases, for selective reactions like enantioselective hydrolysis of the methyl ester group. However, no research has been published that investigates the enzymatic resolution or any other biotransformation of this specific compound. Therefore, no data on enzyme selection, reaction conditions, enantiomeric excess, or yields for chemoenzymatic processes involving Methyl 4-bromo-1-fluoro-2-naphthoate are available.

Structure Reactivity Relationships in Halogenated Naphthoate Systems

Impact of Halogen Identity (Bromine vs. Fluorine) on Reactivity

The nature of the halogen substituents, bromine and fluorine, significantly influences the reactivity of the naphthalene (B1677914) ring, primarily through their inductive and resonance effects, as well as their ability to act as leaving groups in nucleophilic substitution reactions.

Positional Effects of Substituents on Reaction Rates and Selectivity

The specific placement of the bromine, fluorine, and methyl ester groups at the 1, 2, and 4 positions of the naphthalene ring creates a unique reactivity pattern. The naphthalene system itself does not have equivalent positions for substitution, with the α-positions (1, 4, 5, 8) being generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7).

In "Methyl 4-bromo-1-fluoro-2-naphthoate," the substituents are positioned on one of the aromatic rings. The fluorine atom at the α-position (C1) and the bromine atom at another α-position (C4) will strongly influence the electron density of the ring. Their combined electron-withdrawing inductive effects will deactivate this ring towards electrophilic substitution. The methyl ester group at the β-position (C2) is also an electron-withdrawing group, further deactivating the ring.

Electronic and Steric Effects of the Methyl Ester Group

The methyl ester group (-COOCH₃) at the 2-position plays a significant role in modulating the reactivity of the molecule through both electronic and steric effects.

Electronic Effects: The carbonyl group of the ester is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons. This deactivates the naphthalene ring towards electrophilic attack and also influences the reactivity of the halogen substituents in nucleophilic substitution reactions. By withdrawing electron density, the methyl ester group can stabilize the intermediate carbanion formed during a nucleophilic attack, thus facilitating such reactions.

Steric Effects: The methyl ester group is relatively bulky and can exert steric hindrance, influencing the approach of reactants to the neighboring positions. For example, it can sterically hinder reactions at the 1- and 3-positions. In "Methyl 4-bromo-1-fluoro-2-naphthoate," the fluorine atom is at the adjacent C1 position, and any reaction at this position would be subject to steric hindrance from the methyl ester group.

Quantitative Structure-Reactivity Correlations (e.g., Hammett Equation, Taft Equation)

To quantify the effects of substituents on the reactivity of aromatic systems, linear free-energy relationships such as the Hammett and Taft equations are employed. The Hammett equation relates the reaction rate or equilibrium constant of a reaction to the electronic properties of a substituent. The Taft equation further dissects the substituent effects into polar (inductive and resonance) and steric components.

Below is a table of calculated SESE values for various substituents on a naphthalene ring, which provides a quantitative measure of their electron-donating or electron-withdrawing character. A more negative SESE value indicates a stronger electron-withdrawing effect.

| Substituent | Calculated SESE (kcal/mol) for 1-substituted naphthalene | Calculated SESE (kcal/mol) for 2-substituted naphthalene |

|---|---|---|

| -NH₂ | -6.8 | -5.7 |

| -OH | -5.1 | -4.2 |

| -CH₃ | -1.5 | -1.3 |

| -H | 0.0 | 0.0 |

| -F | -2.2 | -1.6 |

| -Cl | -1.7 | -1.0 |

| -Br | -1.2 | -0.6 |

| -CN | -0.1 | 0.6 |

| -NO₂ | 1.5 | 2.1 |

Data sourced from a DFT computational study on substituted naphthalenes. nih.gov

From this data, we can observe that both fluorine and bromine are electron-withdrawing in the naphthalene system, with fluorine having a more pronounced effect (more negative SESE). The methyl ester group, being conceptually similar to other electron-withdrawing groups like -CN and -NO₂, would be expected to have a positive SESE value, indicating its deactivating nature. The application of a quantitative model like the Hammett or Taft equation to "Methyl 4-bromo-1-fluoro-2-naphthoate" would require the determination of specific substituent constants for this polysubstituted system, which would likely involve a combination of the individual substituent effects, modulated by their positions on the naphthalene core.

Future Research Directions and Unexplored Avenues for Methyl 4 Bromo 1 Fluoro 2 Naphthoate